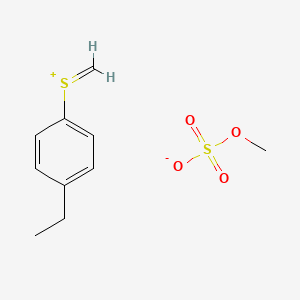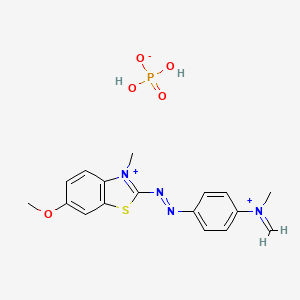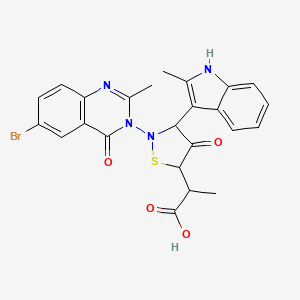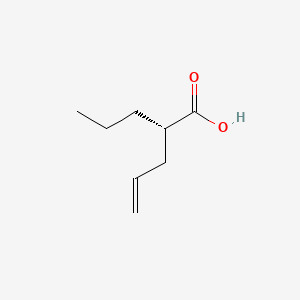
(4-Ethylphenyl)-methylidenesulfanium;methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Ethylphenyl)-methylidenesulfanium;methyl sulfate involves several steps. One common method includes the catabolism of aromatic amino acids such as phenylalanine and tyrosine by certain gut microbiota, which yields 4-ethylphenol . This 4-ethylphenol is then sulfated in the liver to produce 4-ethylphenyl sulfate
Chemical Reactions Analysis
(4-Ethylphenyl)-methylidenesulfanium;methyl sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-ethylphenol can lead to the formation of 4-ethylquinone .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is studied for its role as a gut microbiome-derived metabolite that can modulate neurological health and function . In medicine, elevated levels of 4-ethylphenyl sulfate have been associated with conditions such as chronic kidney disease and autism . Additionally, it is used in metabolomics research to study the interactions between gut microbiota and host physiology .
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)-methylidenesulfanium;methyl sulfate involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and affect neurological function by modulating connectivity between brain subregions . The compound’s effects are also influenced by its physicochemical properties, which allow it to interact with endogenous metabolites and dedicated active transport mechanisms across the blood-brain barrier .
Comparison with Similar Compounds
(4-Ethylphenyl)-methylidenesulfanium;methyl sulfate is similar to other phenylsulfates, such as p-cresol sulfate and 4-vinylphenol sulfate . These compounds share structural similarities and are also derived from the sulfation of phenolic compounds. this compound is unique in its specific effects on neurological health and its association with conditions like autism and chronic kidney disease . Other similar compounds include 4-ethylphenol and 4-ethylphenyl sulfate, which have been studied for their roles in gut microbiome interactions and their potential as biomarkers for various diseases .
Properties
CAS No. |
59199-98-3 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(4-ethylphenyl)-methylidenesulfanium;methyl sulfate |
InChI |
InChI=1S/C9H11S.CH4O4S/c1-3-8-4-6-9(10-2)7-5-8;1-5-6(2,3)4/h4-7H,2-3H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YOUAIMMUGZKFLP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)[S+]=C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-Dihydro-7-methyl-10-oxo-1H-[1,3]dioxino[5,4-f]quinoline-9-carboxylic acid](/img/structure/B12705949.png)


![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)









